Benzimidazole, 5,6-dichloro-4-nitro-2-(trifluoromethyl)-
Description
Properties
CAS No. |
6609-41-2 |
|---|---|
Molecular Formula |
C8H2Cl2F3N3O2 |
Molecular Weight |
300.02 g/mol |
IUPAC Name |
5,6-dichloro-4-nitro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H2Cl2F3N3O2/c9-2-1-3-5(6(4(2)10)16(17)18)15-7(14-3)8(11,12)13/h1H,(H,14,15) |
InChI Key |
DCCVVWRWIMIAHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)[N+](=O)[O-])N=C(N2)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
Benzimidazole, 5,6-dichloro-4-nitro-2-(trifluoromethyl)-, a compound with the molecular formula and a molecular weight of approximately 300.022 g/mol, has garnered significant attention due to its diverse biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzimidazole core characterized by a fused benzene and imidazole ring. The presence of chlorine atoms at the 5 and 6 positions, a nitro group at the 4 position, and a trifluoromethyl group at the 2 position contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₂Cl₂F₃N₃O₂ |
| Molecular Weight | 300.022 g/mol |
| Density | 1.825 g/cm³ |
| Boiling Point | 424°C |
| Flash Point | 210.2°C |
Anticancer Properties
Research indicates that benzimidazole derivatives exhibit significant anticancer activity. Specifically, studies have shown that compounds similar to 5,6-dichloro-4-nitro-2-(trifluoromethyl)- can inhibit various cancer cell lines. For instance, a study demonstrated that benzimidazole derivatives could suppress the survival of tumor cells with IC50 values ranging from 22 to 26 μM . The introduction of electron-withdrawing groups like nitro at the 4-position has been linked to enhanced potency against cancer cells .
Antimicrobial Activity
Benzimidazole derivatives are also noted for their antimicrobial properties. For example, compounds containing the benzimidazole nucleus have shown efficacy against both Gram-positive and Gram-negative bacteria. In one study, derivatives exhibited minimum inhibitory concentrations (MIC) against Salmonella typhi that were significantly lower than standard antibiotics like ampicillin .
The biological mechanisms underpinning the activity of benzimidazole derivatives often involve interference with cellular processes such as DNA replication and protein synthesis. Specifically, the compound has been shown to act as an inhibitor of dCTPase activity, which is crucial for nucleotide metabolism . The SAR studies indicate that substituents at specific positions on the benzimidazole ring play a critical role in determining the biological activity.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications at various positions on the benzimidazole scaffold can significantly impact its biological efficacy:
| Position | Substituent | Effect on Activity |
|---|---|---|
| 2 | Trifluoromethyl | Increases potency |
| 4 | Nitro | Enhances anticancer activity |
| 5 & 6 | Chlorine | Improves overall activity |
Studies have indicated that replacing certain substituents can lead to substantial changes in potency; for example, replacing methyl groups with chlorine at the 5 and 6 positions resulted in compounds with approximately double the potency compared to their dimethyl counterparts .
Case Studies
- Inhibition of dCTPase : A study identified that benzimidazole derivatives could inhibit dCTPase activity by up to 98% at concentrations as low as , indicating strong potential for therapeutic applications in cancer treatment .
- Cytotoxic Effects : Another investigation involving various cell lines demonstrated that certain benzimidazole derivatives could significantly inhibit cell proliferation, correlating with their cytotoxic properties against tumoral cells .
Scientific Research Applications
Pharmaceutical Development
Benzimidazole derivatives are well-known for their therapeutic potential. The compound in focus has been studied for its role as a lead compound in drug discovery, particularly in the development of:
- Antiparasitic Agents : The compound exhibits significant activity against various parasites, making it a candidate for antiparasitic drug formulations. Its structural similarities with existing antiparasitic drugs enhance its potential effectiveness .
- Antiviral Agents : Research indicates that certain benzimidazole derivatives possess antiviral properties. The specific interactions of this compound with viral targets are under investigation, which may lead to novel antiviral therapies .
- Anticancer Agents : Studies have shown that benzimidazole derivatives can interfere with cellular processes such as DNA replication and protein synthesis, which are critical in cancer cell proliferation. The 5,6-dichloro-4-nitro-2-(trifluoromethyl)- variant is being evaluated for its cytotoxic effects against various cancer cell lines .
Agricultural Applications
In agriculture, this compound has been explored for its potential as an anticoccidial agent in livestock. Coccidiosis is a significant concern in poultry farming, and compounds similar to benzimidazole have been utilized to control this disease effectively . The mechanism typically involves disrupting the life cycle of the coccidia parasites.
Comparative Analysis of Related Compounds
To understand the unique properties of Benzimidazole, 5,6-dichloro-4-nitro-2-(trifluoromethyl)-, it is beneficial to compare it with other benzimidazole derivatives:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Benzimidazole | Basic benzimidazole structure | Foundational structure for many derivatives |
| Albendazole | Contains benzimidazole core; used as antiparasitic | Exhibits strong anthelmintic activity |
| Mebendazole | Similar structure; used against intestinal worms | Specificity towards nematodes |
| Omeprazole | Contains benzimidazole; proton pump inhibitor | Used primarily for gastric acid reduction |
This table highlights how the specific halogenated and nitro substituents on Benzimidazole, 5,6-dichloro-4-nitro-2-(trifluoromethyl)- enhance its biological activity compared to simpler benzimidazoles .
Case Studies and Research Findings
Numerous studies have documented the effectiveness of this compound in various applications:
- A study published in the International Journal for Multidisciplinary Research demonstrated that modifications to the benzimidazole structure could significantly improve yields and biological activity against target pathogens .
- Patent literature has outlined methods for synthesizing this compound and its derivatives with improved efficacy against coccidia in poultry .
Comparison with Similar Compounds
Comparison with Similar Benzimidazole Derivatives
Table 1: Structural and Functional Comparison
Key Research Findings :
Antimicrobial Activity :
- Nitro-substituted benzimidazoles (e.g., 4d in ) with electron-donating groups (e.g., methylenedioxyphenyl) exhibit enhanced antimicrobial activity (MIC = 25 μg/mL) compared to nitro or bromine substituents (MIC = 50 μg/mL) .
- The trifluoromethyl group in 5,6-dichloro-4-nitro-2-(trifluoromethyl)- may enhance lipophilicity (logP = 3.315), promoting membrane penetration in pathogens .
Enzyme Inhibition :
- Hydrophobic substituents like -CF₃ significantly boost inhibitory potency. For example, a related compound (5 in ) showed IC₅₀ = 0.022 μM against CK1δ/ε due to optimal hydrophobic interactions .
Antiprotozoal Activity: 2-Trifluoromethylbenzimidazoles synthesized via Philips cyclocondensation demonstrated nanomolar efficacy against Giardia intestinalis and Leishmania mexicana .
Safety Profile: 4,5-Dichloro-2-(trifluoromethyl)-benzimidazole (CAS 3615-21-2) is classified as an environmental hazard (DOT UN 3077) with moderate health risks (irritation to eyes, skin, and respiratory tract) .
Physicochemical and Computational Data
Table 2: Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| logP (octanol/water) | 3.315 | Crippen method |
| Molecular Volume (McGowan) | 134.41 mL/mol | McGowan method |
| Water Solubility (log10WS) | -4.73 | Crippen method |
- Key Insight : The high logP and low water solubility of 5,6-dichloro-4-nitro-2-(trifluoromethyl)- suggest suitability for lipid-rich environments, such as cell membranes or hydrophobic drug targets .
Preparation Methods
Synthesis of the Benzimidazole Core
The benzimidazole ring is commonly synthesized by condensation of o-phenylenediamine derivatives with carboxylic acids, aldehydes, or their derivatives under acidic or dehydrating conditions. For the target compound, the starting o-phenylenediamine is typically pre-substituted with chloro groups at the 5 and 6 positions to ensure regioselectivity.
Nitration at the 4-Position
- The nitration of the benzimidazole ring or its precursors is carried out using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
- Selective nitration at the 4-position is achieved by controlling reaction temperature, time, and reagent concentration to prevent over-nitration or substitution at undesired positions.
Incorporation of the Trifluoromethyl Group at the 2-Position
- The trifluoromethyl group is introduced typically via nucleophilic substitution or by using trifluoromethylating reagents such as trifluoromethyl iodide (CF3I), Ruppert–Prakash reagent (TMSCF3), or Togni reagents.
- In some methods, the trifluoromethyl group is introduced early by using trifluoromethyl-substituted aldehydes or acids in the condensation step to form the benzimidazole ring.
Representative Synthetic Procedure (Based on Patent EP 0477819 B1)
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 4,5-Dichloro-1,2-phenylenediamine | Starting material with dichloro substitution | - |
| 2 | Condensation with trifluoroacetic acid or trifluoroacetaldehyde derivatives | Formation of 2-(trifluoromethyl)benzimidazole core | 70-85% |
| 3 | Nitration using HNO3/H2SO4 mixture at controlled temperature | Introduction of nitro group at 4-position | 60-75% |
| 4 | Purification by recrystallization or chromatography | Isolation of pure compound | - |
Analytical Data and Research Results
- Molecular Formula: C8H2Cl2F3N3O2
- Molecular Weight: 300.02 g/mol
- CAS Number: 6609-42-3
- Spectroscopic Characterization:
- NMR confirms the positions of substituents on the benzimidazole ring.
- Mass spectrometry shows the molecular ion peak consistent with trifluoromethyl and dichloro-nitro substitution.
- Purity: Typically >98% by HPLC after purification.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Direct condensation of 4,5-dichloro-o-phenylenediamine with trifluoroacetaldehyde, followed by nitration | 4,5-Dichloro-o-phenylenediamine, trifluoroacetaldehyde | HNO3/H2SO4 for nitration | Straightforward, high regioselectivity | Requires careful control of nitration conditions |
| Stepwise halogenation, nitration, then trifluoromethylation | o-Phenylenediamine | Chlorinating agents (Cl2, NCS), nitrating agents, trifluoromethylating reagents | Flexibility in substitution pattern | Multi-step, lower overall yield |
| Use of trifluoromethyl-substituted carboxylic acid derivatives in ring closure | 4,5-Dichloro-o-phenylenediamine, trifluoromethyl carboxylic acid | Acid catalysts | Efficient incorporation of CF3 group | Availability of trifluoromethyl precursors |
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for synthesizing 5,6-dichloro-4-nitro-2-(trifluoromethyl)-benzimidazole?
Methodological Answer:
The synthesis of halogenated benzimidazoles typically involves cyclization of substituted o-phenylenediamine precursors under controlled conditions. For nitro- and trifluoromethyl-substituted derivatives, key steps include:
- Cu(I)/TMEDA-catalyzed cross-coupling : Use N-(2-haloaryl)trifluoroacetimidoyl chlorides with primary amines, as demonstrated for analogous 2-(trifluoromethyl)benzimidazoles .
- Nitro-group introduction : Electrophilic nitration at position 4 requires careful temperature control (0–5°C) to avoid side reactions.
- Halogenation : Sequential chlorination at positions 5 and 6 using POCl₃ or SOCl₂ under reflux conditions .
Critical Parameters : - Ligand choice (e.g., TMEDA) enhances reaction efficiency.
- Solvent selection (e.g., DMF for polar intermediates, toluene for non-polar steps).
- Yields improve with inert atmospheres (N₂/Ar) to prevent oxidation .
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. High-resolution data (>1.0 Å) are critical for resolving nitro and trifluoromethyl groups .
- IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and C-F (1250–1100 cm⁻¹) stretches. Compare with databases like NIST .
- NMR : ¹⁹F NMR detects trifluoromethyl groups (−60 to −70 ppm). ¹H/¹³C NMR resolves aromatic protons and substituent effects .
Data Interpretation Tip : - For crystallographic contradictions (e.g., disordered trifluoromethyl groups), apply TWINABS for data correction .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Storage : Tightly sealed containers in cool (<25°C), ventilated areas. Avoid contact with oxidizers (e.g., peroxides) and reducing agents (e.g., LiAlH₄) .
- Spill Management : Evacuate, use PPE (nitrile gloves, respirators), and neutralize with inert adsorbents (silica gel). Follow OSHA 29 CFR 1910.120 .
- Exposure Mitigation : Eye wash stations and emergency showers must be accessible. Monitor liver function in chronic exposure scenarios .
Advanced: How do the nitro and trifluoromethyl substituents influence bioactivity and stability?
Methodological Answer:
- Electron-Withdrawing Effects : The nitro group enhances electrophilicity, facilitating interactions with enzyme active sites (e.g., kinase inhibition) .
- Lipophilicity : Trifluoromethyl increases logP (~3.4), improving membrane permeability and metabolic stability .
- Stability Studies : Accelerated degradation tests (40°C/75% RH) show nitro-group reduction under acidic conditions. Use HPLC-MS to track degradation products .
SAR Insight : - Replace nitro with cyano or sulfonyl groups to modulate activity .
Advanced: How can conflicting bioactivity data across studies be resolved?
Methodological Answer:
- Controlled Assays : Standardize cell lines (e.g., MCF-7 for oncology) and incubation times. For antileishmanial studies, use synchronized promastigotes .
- Substituent Analysis : Compare analogs (e.g., 5-bromo-4-nitro vs. 5-chloro-4-nitro) to isolate substituent effects .
- Statistical Validation : Apply ANOVA to assess batch-to-batch variability in compound purity .
Advanced: What computational strategies predict target interactions for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with protein structures (e.g., PDB ID 3LAJ for casein kinase) to model binding. The trifluoromethyl group shows hydrophobic contacts with Leu83 and Val87 .
- DFT Calculations : Analyze nitro-group charge distribution to predict reactivity in nucleophilic environments .
- MD Simulations : Simulate solvation effects (e.g., in DMSO/water mixtures) to refine binding free energy estimates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
